molecular formula C12H9N3O3 B074906 4-(4-Nitrophenylazo)phenol CAS No. 1435-60-5

4-(4-Nitrophenylazo)phenol

Cat. No.: B074906
CAS No.: 1435-60-5
M. Wt: 243.22 g/mol
InChI Key: ISHCVXKNSGUMPL-UHFFFAOYSA-N
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Description

4-(4-Nitrophenylazo)phenol is an organic compound with the molecular formula C12H9N3O3. It is a member of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in the synthesis of azo dyes, which are widely employed in various industries, including textiles and printing .

Scientific Research Applications

4-(4-Nitrophenylazo)phenol has several scientific research applications:

Mechanism of Action

Phenol, a component of 4-(4-Nitrophenylazo)phenol, is a potent proteolytic agent. In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to the skin, eyes, and respiratory tract .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenylazo)phenol typically involves a two-step process:

  • Diazotization: : The first step involves the diazotization of 4-nitroaniline. This is achieved by treating 4-nitroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt of 4-nitroaniline.

  • Coupling Reaction: : The diazonium salt is then coupled with phenol in an alkaline medium (usually sodium hydroxide, NaOH). This coupling reaction results in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenylazo)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-(4-Aminophenylazo)phenol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Oxidation: Quinone derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitrophenylazo)phenol is unique due to its specific structural features, such as the presence of both a nitro group and a phenolic hydroxyl group. These functional groups confer distinct chemical reactivity and make it a versatile compound for various applications. Its ability to form stable azo dyes with vibrant colors further distinguishes it from other similar compounds .

Properties

IUPAC Name

4-[(4-nitrophenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-12-7-3-10(4-8-12)14-13-9-1-5-11(6-2-9)15(17)18/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJPVIOTANUINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061690
Record name 4-[(4-Nitrophenyl)azo]phenol
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Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435-60-5
Record name 4-Hydroxy-4′-nitroazobenzene
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Record name Phenol, 4-(2-(4-nitrophenyl)diazenyl)-
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Record name 1435-60-5
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Record name Phenol, 4-[2-(4-nitrophenyl)diazenyl]-
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Record name 4-[(4-Nitrophenyl)azo]phenol
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Record name 4-(4-Nitrophenylazo)phenol
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Synthesis routes and methods

Procedure details

4-(4-Nitrophenylazo)phenol was prepared analogous with 4-(4-cyanophenylazo)phenol starting from 4-nitroaniline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary method for synthesizing 4-(4-Nitrophenylazo)phenol?

A1: this compound is commonly synthesized through a diazo coupling reaction. This involves the diazotization of 4-Nitroaniline using sodium nitrite, followed by coupling the resulting diazonium salt with phenol. This reaction is typically carried out under controlled temperatures, often in an ice bath, to maintain a temperature below 5°C. [, , , ]

Q2: What structural features contribute to the liquid crystalline properties observed in some derivatives of this compound?

A2: The presence of the azo group (-N=N-) linking two aromatic rings in this compound provides rigidity to the molecule, a crucial factor for liquid crystal formation. This rigid core, often referred to as the mesogenic unit, can be further modified with alkyl chains of varying lengths. These modifications influence the type and temperature range of the liquid crystalline phases exhibited by the derivatives. [, , ]

Q3: Can this compound be incorporated into polymers, and if so, what properties do these polymers exhibit?

A4: Yes, this compound can be incorporated into polymers, either as a side chain or as part of the main polymer chain. For instance, it can be reacted with 3-bromopropene to introduce a spacer unit, and the resulting compound can be polymerized to yield a side-chain liquid crystalline polymer. [] Additionally, polymers containing hydrogen bond acceptor groups, like poly[(4-vinylpyridine)-co-(butyl acrylate)], can form hydrogen bonds with this compound, leading to the formation of liquid crystalline polymer complexes. [, ]

Q4: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A5: Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance spectroscopy (NMR) are routinely employed to characterize this compound and its derivatives. FT-IR helps identify specific functional groups present in the molecule, such as the nitro group, the azo group, and the hydroxyl group. NMR provides detailed information about the structure and connectivity of atoms within the molecule, confirming its successful synthesis. [, ]

Q5: What analytical techniques are used to study the thermal properties of this compound and its derivatives, particularly their liquid crystalline behavior?

A6: Differential Scanning Calorimetry (DSC) is a key technique used to study the thermal properties of these compounds. DSC measures the heat flow associated with phase transitions, providing information about the melting point, crystallization point, and the temperature range of liquid crystalline phases. For example, DSC analysis can reveal the enthalpy changes during the transition between the crystalline, smectic A, and isotropic phases. [, , ]

Q6: Beyond liquid crystals, are there other applications where this compound derivatives show promise?

A7: Yes, research suggests potential applications in areas like extractive spectrophotometry. For instance, cyclophane-type thiacrown compounds incorporating this compound as a chromogenic group have shown promise as extractive-spectrophotometric reagents for metals like silver and copper. [] Additionally, this compound has been used as a building block in the synthesis of calix[4]arene derivatives with enhanced non-linear optical (NLO) properties. []

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